NKTR-105 -

NKTR-105

Catalog Number: EVT-255958
CAS Number:
Molecular Formula: C31H29N5O6
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
NKTR-105 is a novel form of docetaxel that was developed using Nektar/'s advanced polymer technology platform. The compound belongs to the taxoid family and acts by disrupting the microtubular network in cells. It is being developed as an anti-neoplastic agent, and is the company/'s second oncology program in clinical development. In previous preclinical studies, NKTR-105 demonstrated superior antitumor activity with no neutropenia in multiple tumor models, indicating that NKTR-105 may enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for this widely-used cancer therapy.
Source

Nektar Therapeutics, a biopharmaceutical company, is the primary source behind NKTR-105. The company specializes in developing innovative therapies that utilize advanced polymer conjugation technologies to enhance the performance of existing drugs.

Classification

NKTR-105 falls under the category of polymer-conjugated therapeutics, which are engineered to improve drug solubility, stability, and bioavailability. Specifically, it employs PEGylation—a process where polyethylene glycol chains are attached to drug molecules—to achieve these enhancements.

Synthesis Analysis

Methods

The synthesis of NKTR-105 involves several sophisticated techniques that focus on the conjugation of polyethylene glycol to small molecule drugs. This process typically includes:

  1. Chemical Modification: The active pharmaceutical ingredient is chemically modified to introduce reactive groups that can bond with PEG.
  2. Conjugation Reaction: The modified drug undergoes a conjugation reaction with PEG under controlled conditions, often utilizing catalysts to facilitate the process.
  3. Purification: Post-reaction, the product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the removal of unreacted materials and by-products.

Technical Details

Molecular Structure Analysis

Structure

The molecular structure of NKTR-105 consists of a small molecule drug core linked to multiple polyethylene glycol chains. This structure enhances solubility and alters pharmacokinetic properties significantly compared to the unmodified drug.

Data

While precise structural data may be proprietary, studies indicate that the average molecular weight of NKTR-105 can vary based on the length and number of PEG chains attached. The polymeric nature contributes to its extended circulation time in the bloodstream.

Chemical Reactions Analysis

Reactions

NKTR-105 participates in various chemical reactions typical for polymer-conjugated compounds, including:

  1. Hydrolysis: Under physiological conditions, NKTR-105 may undergo hydrolysis, releasing the active drug component.
  2. Degradation: The PEG moiety can be subject to enzymatic degradation, which influences the release profile of the drug.

Technical Details

The kinetics of these reactions are crucial for determining dosing regimens and understanding how quickly therapeutic effects can be expected after administration.

Mechanism of Action

Process

NKTR-105 operates primarily through enhanced delivery mechanisms facilitated by PEGylation. The mechanism involves:

  1. Targeted Delivery: The polymeric structure allows for preferential accumulation in tumor tissues due to the enhanced permeability and retention effect.
  2. Sustained Release: The conjugated PEG chains slow down the release of the active drug into circulation, providing prolonged therapeutic effects without increasing toxicity.

Data

Clinical studies have shown that NKTR-105 can significantly improve drug exposure levels in target tissues while reducing systemic side effects compared to conventional formulations.

Physical and Chemical Properties Analysis

Physical Properties

NKTR-105 exhibits several notable physical properties:

  • Solubility: Enhanced solubility in aqueous environments due to PEGylation.
  • Stability: Increased chemical stability compared to non-conjugated forms.

Chemical Properties

Chemical properties include:

  • Molecular Weight: Varies based on PEG chain length; typically ranges from 5 kDa to 40 kDa.
  • pH Stability: Maintains stability across a wide pH range, making it suitable for various formulations.

Relevant analyses often involve assessing degradation rates and solubility profiles under different physiological conditions.

Applications

Scientific Uses

NKTR-105 has potential applications in various therapeutic areas:

  • Cancer Therapy: Primarily investigated for its use in oncology as an adjunct therapy that enhances existing chemotherapeutic agents.
  • Pain Management: Due to its ability to modulate pharmacokinetics, it may also find applications in pain management strategies.

Research continues into optimizing NKTR-105 for various indications by leveraging its unique properties derived from polymer conjugation technology.

Introduction to NKTR-105 in the Context of Polymer-Conjugated Chemotherapeutics

Historical Development of PEGylated Taxanes in Oncology

The evolution of PEGylated taxanes began as a response to the pharmacological challenges of natural and semi-synthetic taxanes like paclitaxel and docetaxel. Despite their broad antitumor efficacy, these agents exhibit suboptimal pharmacokinetics—characterized by rapid clearance, nonlinear distribution, and significant off-target toxicity—limiting their therapeutic utility. PEGylation technology emerged as a solution to enhance drug solubility, prolong plasma half-life, and promote tumor-selective accumulation through the enhanced permeability and retention (EPR) effect.

NKTR-105 entered preclinical development in 2007–2008 as part of Nektar’s broader pipeline of PEGylated oncology candidates, which included NKTR-102 (PEG-irinotecan). Early studies demonstrated that multi-arm PEG polymer conjugation to docetaxel yielded a molecular entity with distinct biodistribution properties. By 2009, NKTR-105 had advanced to Phase I clinical evaluation based on robust preclinical efficacy data across multiple solid tumor models. This positioned it among the first PEGylated taxanes designed specifically to optimize chemotherapeutic exposure while circumventing resistance mechanisms.

Table 1: Key Milestones in PEGylated Taxane Development

YearDevelopment StageKey Findings
2007NKTR-105 Preclinical LaunchInitial synthesis and in vitro characterization at Nektar Therapeutics [6]
2008Preclinical Data ReleaseSuperior antitumor activity vs. docetaxel in NSCLC and CRC xenografts [8]
2009Phase I Trial InitiationFirst-in-human study for refractory solid tumors [1]
2025Clinical Trial ExpansionPhase I dose-escalation study in refractory solid tumors [3]

Rationale for PEGylation in Enhancing Docetaxel Bioactivity

Docetaxel’s bioactivity is constrained by inherent physicochemical and pharmacological barriers. As a hydrophobic molecule, it requires solubilizing excipients (e.g., polysorbate 80) that contribute to hypersensitivity reactions and nonlinear pharmacokinetics. Additionally, its short plasma half-life (~11 hours) and high systemic clearance necessitate frequent dosing, exacerbating myelosuppression and limiting tumor drug accumulation.

NKTR-105 utilizes Nektar’s advanced multi-arm PEG conjugation platform to fundamentally redesign docetaxel’s pharmacokinetic profile. Covalent attachment of PEG polymers increases hydrodynamic size, reducing renal clearance and extending systemic circulation. Preclinical studies confirmed a 2-fold increase in tumor docetaxel exposure and a 122% delay in tumor growth (vs. 48% for docetaxel) in H460 non-small cell lung cancer xenografts [1] [9]. This is mechanistically attributed to:

  • Prolonged Plasma Half-life: Slower clearance enables sustained therapeutic concentrations.
  • Enhanced Tumor Penetration: Passive targeting via the EPR effect increases intratumoral docetaxel by 0.4–4 fold [1].
  • Mitigated Efflux Transport: PEGylation may reduce recognition by P-glycoprotein (P-gp) efflux pumps, a key docetaxel resistance mechanism [5].

Table 2: Pharmacokinetic Advantages of NKTR-105 Over Docetaxel in Preclinical Models

ParameterNKTR-105DocetaxelBiological Implication
Tumor Docetaxel AUC2-fold higherBaselineEnhanced sustained exposure at target site [1]
Tumor Growth Delay122%48%Superior antitumor efficacy [9]
Neutropenia IncidenceNone observedDose-limitingReduced myelotoxicity risk [1]

Unmet Medical Needs Addressed by NKTR-105 in Solid Tumors

NKTR-105 targets two critical challenges in modern oncology: overcoming multidrug resistance (MDR) in refractory solid tumors and improving therapeutic outcomes for cancers with limited treatment options.

Multidrug Resistance Reversal: Taxane resistance frequently arises from overexpression of ATP-binding cassette (ABC) transporters (e.g., P-gp), β-tubulin mutations, and aberrant survival pathways. NKTR-105’s design inherently counteracts these mechanisms. The prolonged plasma exposure saturates efflux pump capacity, while higher intratumoral concentrations ensure sufficient cytotoxic pressure even in cells with altered drug metabolism. In LoVo colorectal and H460 NSCLC models, NKTR-105 induced partial tumor regressions where docetaxel failed, demonstrating activity in settings of inherent resistance [8].

Treatment of Heavily Pretreated Malignancies: Patients with cancers progressing after anthracyclines, taxanes, and platinum agents face dismal prognoses with response rates to third-line chemotherapy below 20% [4]. NKTR-105’s Phase I trial specifically enrolled patients with refractory solid tumors who exhausted available therapies. Early clinical observations noted objective responses without corticosteroid premedication—suggesting potential utility in tumors unresponsive to conventional taxanes [3] [9]. Its activity in gastric, prostate, and head/neck cancers (where docetaxel is standard but eventually fails) underscores its role in addressing salvage therapy gaps.

Microenvironment Optimization: Solid tumors exhibit pathological features—hypoxia, acidic pH, elevated interstitial pressure—that impair drug delivery. NKTR-105’s nanosized PEGylated structure facilitates passive extravasation through leaky tumor vasculature, while avoiding rapid lymphatic clearance. This results in a 2-fold improvement in tumor-to-plasma concentration ratios in preclinical models [1], directly tackling the bioavailability limitations of small-molecule cytotoxics.

Properties

Product Name

NKTR-105

Molecular Formula

C31H29N5O6

Synonyms

NKTR105; NKTR-105; NKTR 105; docetaxel conjugate.;NONE

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.